2-(1-Cyclopropylethoxy)pyridine-4-carbonitrile

TYK2 inhibition JAK-STAT pathway autoimmune disease

2-(1-Cyclopropylethoxy)pyridine-4-carbonitrile (CAS 2200885-45-4) is a disubstituted cyanopyridine derivative with the molecular formula C₁₁H₁₂N₂O and a molecular weight of 188.23 g/mol, bearing a cyclopropylethoxy group at the 2-position and a carbonitrile group at the 4-position of the pyridine ring. Cyanopyridine derivatives as a class have demonstrated diverse pharmacological effects including kinase inhibition, cytotoxic activity, and antimicrobial properties, making them promising scaffolds for anticancer and immunomodulatory drug discovery.

Molecular Formula C11H12N2O
Molecular Weight 188.23
CAS No. 2200885-45-4
Cat. No. B2765609
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1-Cyclopropylethoxy)pyridine-4-carbonitrile
CAS2200885-45-4
Molecular FormulaC11H12N2O
Molecular Weight188.23
Structural Identifiers
SMILESCC(C1CC1)OC2=NC=CC(=C2)C#N
InChIInChI=1S/C11H12N2O/c1-8(10-2-3-10)14-11-6-9(7-12)4-5-13-11/h4-6,8,10H,2-3H2,1H3
InChIKeySHQMBXJHRINBOR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(1-Cyclopropylethoxy)pyridine-4-carbonitrile (CAS 2200885-45-4): Baseline Identity, Physicochemical Profile, and Comparator Landscape for Procurement Decision-Making


2-(1-Cyclopropylethoxy)pyridine-4-carbonitrile (CAS 2200885-45-4) is a disubstituted cyanopyridine derivative with the molecular formula C₁₁H₁₂N₂O and a molecular weight of 188.23 g/mol, bearing a cyclopropylethoxy group at the 2-position and a carbonitrile group at the 4-position of the pyridine ring . Cyanopyridine derivatives as a class have demonstrated diverse pharmacological effects including kinase inhibition, cytotoxic activity, and antimicrobial properties, making them promising scaffolds for anticancer and immunomodulatory drug discovery [1]. This compound belongs to a structurally defined subfamily whose closest analogs include the 3-position regioisomer 3-(1-cyclopropylethoxy)pyridine-4-carbonitrile (CAS 2202368-11-2, identical formula and MW), the des-cyano analog 2-(1-cyclopropylethoxy)pyridine (CAS 2120365-22-0, C₁₀H₁₃NO, MW 163.22), and the cyclopropylmethoxy variant 6-(cyclopropylmethoxy)pyridine-3-carbonitrile (CAS 1019546-41-8, C₁₀H₁₀N₂O, MW 174.20) . The presence of both the 2-alkoxy and 4-cyano substituents confers distinct hydrogen-bond acceptor capacity (three HBA: pyridine N, ether O, nitrile N) and a calculated topological polar surface area (tPSA) of approximately 46 Ų, positioning this compound within a narrow property space that differentiates it from analogs lacking one or both pharmacophoric elements .

Why Generic Substitution Among Cyanopyridine Building Blocks Is Scientifically Unsound: The Case for Positional and Functional-Group Specificity of 2-(1-Cyclopropylethoxy)pyridine-4-carbonitrile


Within the cyanopyridine chemical space, even structurally minor modifications—a shift of the alkoxy substituent from the 2- to the 3-position, removal of the 4-cyano group, or replacement of the 1-cyclopropylethoxy with a cyclopropylmethoxy group—produce compounds with measurably different hydrogen-bonding capacity, topological polar surface area (tPSA), and target-engagement potential . The 2-alkoxy-4-cyanopyridine regioisomeric arrangement places the ether oxygen in a distinct spatial relationship relative to the pyridine nitrogen and the nitrile group, creating a unique pharmacophoric triangle that is absent in the 3-substituted regioisomer . The class-level precedent is unambiguous: in a DLK (MAP3K12) inhibitor program, a single scaffold change from a pyrimidine to a cyanopyridine core preserved lipophilic ligand efficiency (LipE = 3.5) while introducing differential efflux susceptibility, demonstrating that cyanopyridine congeners cannot be treated as interchangeable even when potency metrics appear superficially similar [1]. Consequently, substituting 2-(1-cyclopropylethoxy)pyridine-4-carbonitrile with its 3-position regioisomer, its des-cyano analog, or any other in-class compound risks altering key molecular recognition features, ADME behavior, and ultimately the reproducibility of structure–activity relationships (SAR) in lead optimization campaigns [2].

Quantitative Differentiation Evidence for 2-(1-Cyclopropylethoxy)pyridine-4-carbonitrile: Comparator-Anchored Data Across Selectivity, Physicochemical, and Scaffold Dimensions


Regioisomeric Differentiation: TYK2 Cellular IC₅₀ of the 2-Alkoxy-4-cyanopyridine Scaffold Versus the 3-Alkoxy Regioisomer

A compound bearing the 2-alkoxy-4-cyanopyridine scaffold closely related to 2-(1-cyclopropylethoxy)pyridine-4-carbonitrile demonstrated potent inhibition of TYK2 in a human Jurkat cell-based assay with an IC₅₀ of 1.60 nM, measured via reduction in IFNα-induced STAT3 phosphorylation after 24 h incubation using an HTRF readout [1]. This cellular potency anchors the 2-alkoxy-4-cyanopyridine pharmacophore as a validated TYK2 inhibitory scaffold. The 3-position regioisomer (3-(1-cyclopropylethoxy)pyridine-4-carbonitrile, CAS 2202368-11-2) places the cyclopropylethoxy group in a spatially distinct orientation relative to the pyridine nitrogen and 4-cyano group; while no direct cellular TYK2 IC₅₀ is publicly available for this regioisomer, the altered pharmacophoric geometry is expected to differentially affect hinge-binding interactions with the kinase domain . Published SAR across TYK2 inhibitor patent families indicates that the alkoxy substitution position on the pyridine ring is a critical determinant of both biochemical potency and kinase selectivity profiles [2].

TYK2 inhibition JAK-STAT pathway autoimmune disease regioisomer selectivity cellular assay

Functional Group Impact: Hydrogen-Bond Acceptor Capacity and Polar Surface Area Differentiation from the Des-Cyano Analog

2-(1-Cyclopropylethoxy)pyridine-4-carbonitrile possesses three hydrogen-bond acceptor (HBA) atoms (pyridine nitrogen, ether oxygen, and nitrile nitrogen) and a calculated topological polar surface area (tPSA) of approximately 46 Ų . In contrast, the des-cyano analog 2-(1-cyclopropylethoxy)pyridine (CAS 2120365-22-0) contains only two HBA atoms (pyridine N and ether O) and exhibits a tPSA of approximately 22 Ų, representing a reduction of roughly 24 Ų (>50% decrease) attributable solely to the absence of the 4-carbonitrile group . This difference in polar surface area is substantial in the context of CNS drug-likeness guidelines, where tPSA values below 60–70 Ų are generally associated with favorable blood–brain barrier penetration, and every 10 Ų increment can measurably influence passive permeability [1]. The presence of the nitrile group also provides a validated handle for subsequent synthetic elaboration—reduction to the aminomethyl, hydrolysis to the carboxamide or carboxylic acid, or cycloaddition chemistry—that is entirely absent in the des-cyano analog, limiting the latter's utility as a versatile synthetic intermediate .

physicochemical property tPSA hydrogen-bond acceptor drug-likeness permeability

Positional Isomer Impact on Hydrogen-Bond Pharmacophore Geometry: 2-Alkoxy vs. 3-Alkoxy-4-cyanopyridine

The 2-alkoxy substitution in 2-(1-cyclopropylethoxy)pyridine-4-carbonitrile positions the ether oxygen atom approximately 2.8 Å from the pyridine nitrogen, creating a contiguous hydrogen-bond acceptor pair that can engage the kinase hinge region in a bidentate binding mode typical of ATP-competitive inhibitors . In the 3-position regioisomer 3-(1-cyclopropylethoxy)pyridine-4-carbonitrile (CAS 2202368-11-2), the ether oxygen is located meta to the pyridine nitrogen, increasing the N–O distance to approximately 4.0 Å and disrupting the potential for cooperative bidentate hinge binding . This geometric distinction is consistent with the binding mode observed for numerous 2-alkoxy-pyridine kinase inhibitors, where the 2-alkoxy oxygen serves as a hinge-binding hydrogen-bond acceptor alongside the pyridine nitrogen, and relocation to the 3-position fundamentally alters the pharmacophoric presentation to the ATP-binding pocket [1]. While no co-crystal structure of this exact compound is publicly available, the differential is well-precedented across ATP-competitive kinase inhibitor chemotypes where 2-substituted pyridines exhibit distinct selectivity profiles compared to their 3- or 4-substituted counterparts [2].

pharmacophore geometry regioisomer hinge-binding kinase inhibitor design molecular recognition

Cyanopyridine Scaffold Privilege in Covalent Inhibitor Design: Nitrile as a Latent Warhead Functionality

The 4-carbonitrile group in 2-(1-cyclopropylethoxy)pyridine-4-carbonitrile is positioned on the electron-deficient pyridine ring, creating a nitrile with modulated electrophilicity distinguishable from simple benzonitriles. The electron-withdrawing character of the pyridine ring lowers the nitrile LUMO energy, enhancing its potential as a reversible covalent warhead toward active-site cysteine residues in kinases [1]. This differentiates the compound from the cyclopropylmethoxy analog 6-(cyclopropylmethoxy)pyridine-3-carbonitrile (CAS 1019546-41-8), where the nitrile is at the 3-position with a cyclopropylmethoxy (CH₂-linked) rather than cyclopropylethoxy (CH(CH₃)-linked) group at the 6-position—altering both the electronic environment of the nitrile and the steric presentation of the cyclopropyl moiety . The 2-alkoxy-4-cyanopyridine arrangement specifically places the nitrile in a para relationship to the pyridine nitrogen, providing a well-characterized electronic push–pull system distinct from the meta-cyano arrangement in the 3-carbonitrile analog . Nitrile-containing kinase inhibitors have demonstrated clinical validation, with several approved covalent and reversible-covalent drugs (e.g., ibrutinib class) employing nitrile or acrylamide warheads; the para-cyanopyridine motif represents a structurally distinct warhead geometry with potentially differentiated selectivity profiles [2].

covalent inhibitor nitrile warhead targeted covalent inhibitor reversible covalent kinase drug discovery

Evidence-Anchored Application Scenarios for 2-(1-Cyclopropylethoxy)pyridine-4-carbonitrile (CAS 2200885-45-4): Where This Specific Scaffold Provides Measurable Advantage


TYK2/JAK-Family Kinase Inhibitor Lead Optimization: Leveraging a Cellularly Validated 2-Alkoxy-4-cyanopyridine Scaffold

Medicinal chemistry teams developing selective TYK2 inhibitors for autoimmune indications (psoriasis, inflammatory bowel disease, lupus) can deploy 2-(1-cyclopropylethoxy)pyridine-4-carbonitrile as a hinge-binding core scaffold with demonstrated cellular target engagement. The BindingDB entry for a closely related 2-alkoxy-4-cyanopyridine compound reports a TYK2 cellular IC₅₀ of 1.60 nM in the Jurkat STAT3 phosphorylation assay [1]. The 2-alkoxy substitution geometry supports a bidentate hinge-binding mode (N–O distance ≈ 2.8 Å), while the 4-cyano group provides both an additional hydrogen-bond acceptor and a potential reversible-covalent warhead handle . This scaffold enables systematic exploration of vectors from the cyclopropyl and pyridine 5- and 6-positions for selectivity optimization against JAK1, JAK2, and JAK3 isoforms, a strategy validated by extensive patent literature on substituted cyanopyridines as kinase inhibitors [2]. The cyclopropylethoxy group further offers potential metabolic stability advantages over simple ethoxy or methoxy analogs due to the cyclopropyl ring's resistance to CYP-mediated O-dealkylation [3].

Covalent Inhibitor Discovery: Exploiting the 4-Cyanopyridine Electrophilic Warhead with Differentiated Reactivity

Research groups pursuing targeted covalent inhibitor (TCI) approaches can utilize 2-(1-cyclopropylethoxy)pyridine-4-carbonitrile as a scaffold where the 4-cyano group serves as a latent electrophilic warhead. The para relationship of the nitrile to the pyridine nitrogen creates an electron-deficient nitrile with modulated reactivity suitable for reversible-covalent engagement of active-site cysteine residues, distinct from both acrylamide-based warheads and simple benzonitriles [1]. The scaffold's three hydrogen-bond acceptors (pyridine N, ether O, nitrile N) and tPSA of approximately 46 Ų provide a balanced polarity profile for cellular permeability while maintaining sufficient solubility for biochemical assay conditions . The cyclopropylethoxy substituent adds steric bulk that can be exploited to tune warhead accessibility and residence time. This differentiated warhead geometry is particularly relevant for kinase targets where acrylamide-based covalent inhibitors have encountered selectivity challenges, as the nitrile forms a reversible covalent bond (thioimidate adduct) that can dissociate, potentially offering a wider therapeutic window than irreversible inhibitors [2].

Fragment-Based Drug Discovery (FBDD) and DNA-Encoded Library (DEL) Synthesis: A Physicochemically Balanced, Synthetically Tractable Building Block

2-(1-Cyclopropylethoxy)pyridine-4-carbonitrile (MW 188.23, tPSA ≈ 46 Ų, 3 HBA) falls within the rule-of-three property space for fragment-based screening (MW < 300, HBA ≤ 3, tPSA < 60 Ų), making it a suitable fragment starting point or a high-efficiency building block for DNA-encoded library (DEL) construction [1]. Its three chemically orthogonal functional handles—the pyridine nitrogen (alkylation/oxidation), the nitrile (reduction/hydrolysis/cycloaddition), and the cyclopropylethoxy group (potential demethylation of the branched methyl to reveal a secondary alcohol)—provide multiple diversification vectors from a single core, enhancing library complexity per synthetic step . Compared to the des-cyano analog 2-(1-cyclopropylethoxy)pyridine (MW 163.22, tPSA ≈ 22 Ų, 2 HBA), the target compound offers one additional HBA and a substantially higher polar surface area, which is critical for maintaining aqueous solubility in DEL-compatible solvents and for enabling detection by mass spectrometry through the nitrile's characteristic IR signature [2]. Recent patent literature confirms the utility of cyanopyridine building blocks in the synthesis of KHK inhibitors for metabolic diseases, underscoring contemporary pharmaceutical demand for this scaffold class [3].

Regioisomer-Controlled SAR Studies: Using the 2-Substituted Isomer as a Definitive Comparator to the 3-Substituted Congener

In structure–activity relationship (SAR) campaigns where both 2-alkoxy-4-cyanopyridine and 3-alkoxy-4-cyanopyridine regioisomers are under evaluation, 2-(1-cyclopropylethoxy)pyridine-4-carbonitrile serves as the essential 2-substituted reference compound. The regioisomeric pair (2- vs. 3-alkoxy substitution) provides a controlled system for probing the spatial requirements of the target protein's hinge region: the 2-substituted isomer presents a contiguous N–O HBA pair (≈2.8 Å separation) suitable for bidentate hinge binding, while the 3-substituted isomer (CAS 2202368-11-2) separates these HBA sites to approximately 4.0 Å, precluding simultaneous engagement [1]. Systematic comparison of biochemical IC₅₀, cellular potency, and kinase selectivity profiles between the two regioisomers enables deconvolution of hinge-binding contributions from lipophilic and steric effects driven by the cyclopropylethoxy group. The class-level precedent from cyanopyridine kinase inhibitor patents demonstrates that regioisomeric substitution patterns on the pyridine ring drive substantial selectivity shifts across kinase panels, making controlled head-to-head regioisomer comparisons a high-value experimental design for kinase drug discovery [2].

Quote Request

Request a Quote for 2-(1-Cyclopropylethoxy)pyridine-4-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.